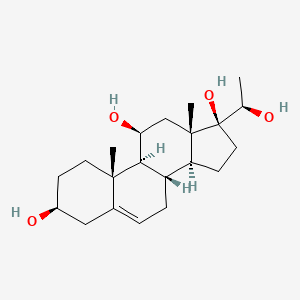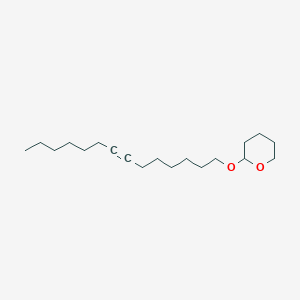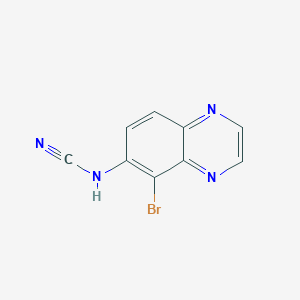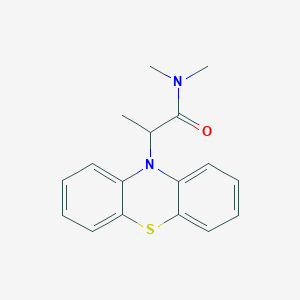![molecular formula C₄₆H₅₅NO₁₄ B1144561 N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel CAS No. 502626-06-4](/img/no-structure.png)
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel” is also known as "Paclitaxel impurity Q" . It is one of the impurities of Paclitaxel, a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is used in cancer chemotherapy as a mitotic inhibitor .
Synthesis Analysis
The biosynthesis of Paclitaxel, the parent compound of “N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel”, has been studied using synthetic biology . The content of Paclitaxel in the bark of yew trees is extremely low, thus alternative sources need to be developed urgently to meet the clinical demands . Using methods of synthetic biology to realize the heterologous expression of Paclitaxel-related genes in microbial hosts could be a good choice .Molecular Structure Analysis
The molecular formula of “N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel” is C46H55NO14 . Its molecular weight is 845.93 .Chemical Reactions Analysis
As an impurity of Paclitaxel, “N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel” is used in scientific research to study various aspects of Paclitaxel, a potent anticancer drug.科学的研究の応用
Oncology Research
Paclitaxel and its derivatives, including N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, are extensively studied for their anticancer properties. They have shown efficacy against various cancer cell lines, making them valuable in developing new chemotherapy agents .
Combinatorial Therapies
Finally, N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is part of research into combinatorial therapies, where it is used in conjunction with other drugs to explore synergistic effects and improve cancer treatment efficacy.
作用機序
Target of Action
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, also known as Paclitaxel Impurity Q , is a derivative of Paclitaxel . The primary target of Paclitaxel and its derivatives is the microtubule component of the cell cytoskeleton . Microtubules play a crucial role in cell division, and by stabilizing these structures, Paclitaxel prevents their disassembly, which is necessary for cell division .
Mode of Action
The compound binds to the β-subunit of tubulin in microtubules, stabilizing them against depolymerization . This stabilization prevents the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions. In addition, Paclitaxel induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .
Biochemical Pathways
The binding of this compound to microtubules leads to the suppression of microtubule dynamics, which is believed to be responsible for its cytotoxicity . Paclitaxel has been shown to induce microtubule assembly in vitro, and it can do so in the absence of GTP, the normal physiological cofactor . This activity is likely the consequence of the suppression of microtubule dynamics.
Pharmacokinetics
Paclitaxel itself is known to have complex pharmacokinetics, with a high degree of plasma protein binding and a large volume of distribution . It is metabolized primarily by the liver and eliminated in the bile .
Result of Action
The result of the action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is the inhibition of cell division, leading to cell death . This makes it effective as an antineoplastic agent . It is used in the study of structure and function of microtubules into tubulin .
Action Environment
The action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, like other chemotherapeutic agents, can be influenced by various environmental factors. These include the presence of drug transporters, the metabolic state of the cells, and the presence of other drugs
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel involves the debenzylation of paclitaxel followed by acylation with (3E)-hex-3-enoyl chloride. The reaction is carried out in the presence of a base to facilitate the acylation reaction. The resulting product is purified by column chromatography to obtain the final compound.", "Starting Materials": ["Paclitaxel", "(3E)-hex-3-enoyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or tetrahydrofuran)"], "Reaction": ["Debenzylation of paclitaxel using a suitable reagent (such as hydrogen gas in the presence of palladium on carbon catalyst)", "Addition of (3E)-hex-3-enoyl chloride to the reaction mixture in the presence of a base", "Stirring the reaction mixture at room temperature for a suitable duration", "Workup of the reaction mixture to obtain the crude product", "Purification of the crude product by column chromatography using a suitable solvent system (such as hexane/ethyl acetate) to obtain the final product"] } | |
CAS番号 |
502626-06-4 |
製品名 |
N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel |
分子式 |
C₄₆H₅₅NO₁₄ |
分子量 |
845.93 |
同義語 |
(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-hexen-1-yl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)





